Cevidoplenib dimesylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cevidoplenib dimesylate is an orally available inhibitor of spleen tyrosine kinase (SYK), with potential anti-inflammatory and immunomodulating activities. It is primarily used in the treatment of autoimmune diseases such as systemic lupus erythematosus and rheumatoid arthritis .
Méthodes De Préparation
The synthesis of cevidoplenib dimesylate involves multiple steps, including the formation of the core structure and subsequent functionalization. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods focus on optimizing yield and purity through controlled reaction conditions and purification processes .
Analyse Des Réactions Chimiques
Cevidoplenib dimesylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
Cevidoplenib dimesylate has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the inhibition of spleen tyrosine kinase and its effects on various biochemical pathways.
Biology: It is used to investigate the role of spleen tyrosine kinase in immune cell signaling and function.
Medicine: It is being studied for its potential therapeutic effects in autoimmune diseases, such as systemic lupus erythematosus and rheumatoid arthritis.
Industry: It is used in the development of new drugs targeting spleen tyrosine kinase and related pathways
Mécanisme D'action
Cevidoplenib dimesylate exerts its effects by binding to and inhibiting the activity of spleen tyrosine kinase. This inhibition blocks Fc receptor and B-cell receptor-mediated signaling in inflammatory cells, including macrophages, neutrophils, mast cells, natural killer cells, and B-cells. This leads to the inhibition of the activation of these inflammatory cells and the related inflammatory responses and tissue damage .
Comparaison Avec Des Composés Similaires
Cevidoplenib dimesylate is unique in its high selectivity for spleen tyrosine kinase compared to other similar compounds. Some similar compounds include:
Adavosertib: A tyrosine kinase inhibitor with different target specificity.
Adrixetinib: Another tyrosine kinase inhibitor with distinct molecular targets.
Altiratinib: A multi-kinase inhibitor with broader target specificity
This compound stands out due to its specific inhibition of spleen tyrosine kinase, making it a valuable tool in the study and treatment of autoimmune diseases.
Propriétés
Numéro CAS |
2043659-93-2 |
---|---|
Formule moléculaire |
C27H35N7O9S2 |
Poids moléculaire |
665.7 g/mol |
Nom IUPAC |
cyclopropyl-[5-[[4-[4-[[(4S)-4-hydroxy-1,2-oxazolidin-2-yl]methyl]-3-methylpyrazol-1-yl]pyrimidin-2-yl]amino]-1-methylindol-3-yl]methanone;methanesulfonic acid |
InChI |
InChI=1S/C25H27N7O3.2CH4O3S/c1-15-17(10-31-12-19(33)14-35-31)11-32(29-15)23-7-8-26-25(28-23)27-18-5-6-22-20(9-18)21(13-30(22)2)24(34)16-3-4-16;2*1-5(2,3)4/h5-9,11,13,16,19,33H,3-4,10,12,14H2,1-2H3,(H,26,27,28);2*1H3,(H,2,3,4)/t19-;;/m0../s1 |
Clé InChI |
KGZICKLRNSIYNH-TXEPZDRESA-N |
SMILES isomérique |
CC1=NN(C=C1CN2C[C@@H](CO2)O)C3=NC(=NC=C3)NC4=CC5=C(C=C4)N(C=C5C(=O)C6CC6)C.CS(=O)(=O)O.CS(=O)(=O)O |
SMILES canonique |
CC1=NN(C=C1CN2CC(CO2)O)C3=NC(=NC=C3)NC4=CC5=C(C=C4)N(C=C5C(=O)C6CC6)C.CS(=O)(=O)O.CS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.